molecular formula C26H29Cl4FN6O3 B12516955 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride

Cat. No.: B12516955
M. Wt: 634.4 g/mol
InChI Key: IERUINQRGJAECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, dichlorophenyl, fluorophenyl, ethoxy, piperazine, and pyridazine. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:

    Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxy group: This is achieved through an etherification reaction using suitable reagents.

    Attachment of the dichlorophenyl and fluorophenyl groups: These groups are introduced via substitution reactions.

    Incorporation of the piperazine moiety: This step involves the reaction of the intermediate with piperazine derivatives.

    Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors, which may lead to the development of new drugs or therapeutic agents.

    Medicine: Research is conducted to explore its potential as a pharmaceutical compound, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in inhibiting or activating certain biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Crizotinib: A compound with a similar pyridazine core but different substituents, used as a cancer treatment.

    Gefitinib: Another compound with a similar structure, used in the treatment of non-small cell lung cancer.

    Erlotinib: A compound with a related structure, also used in cancer therapy.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUINQRGJAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.